N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyridazinone core substituted with a pyridin-4-yl group at the 3-position and a thiophene-2-sulfonamide moiety linked via an ethyl chain. Its synthesis likely involves alkylation strategies analogous to those reported for structurally related thiopyrimidines and pyridazinones. For instance, alkylation of sulfur-containing heterocycles (e.g., 6-methyl-2-thiopyrimidin-4-one) with chloroacetamide derivatives has been documented , suggesting that the ethyl-thiophene sulfonamide side chain in the target compound may be introduced via similar electrophilic substitution reactions.
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c20-14-4-3-13(12-5-7-16-8-6-12)18-19(14)10-9-17-24(21,22)15-2-1-11-23-15/h1-8,11,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDPIHHTMPTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the pyridine ring and the thiophene sulfonamide group. Key steps may include:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the pyridazinone core.
Attachment of the Thiophene Sulfonamide Group: This final step may involve sulfonation reactions and subsequent coupling with the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs reported in the literature. Below is a comparative analysis based on heterocyclic cores, substituents, and synthetic methodologies:
Key Observations
Heterocyclic Core Differences: The target compound’s pyridazinone core differs from pyrimidinones () and pyrimidines ().
Substituent Impact :
- The thiophene-2-sulfonamide group in the target compound contrasts with the thioacetamide in . Sulfonamides are electron-withdrawing and may enhance metabolic stability or modulate kinase selectivity compared to acetamides.
- The pyridin-4-yl substituent (target) vs. piperazine () suggests divergent solubility profiles: pyridinyl groups may reduce aqueous solubility but improve membrane permeability.
Synthetic Methodologies: Alkylation strategies using chloroacetamides () are likely critical for introducing the ethyl-sulfonamide chain in the target compound. In contrast, employs NHS ester conjugation for bioconjugation, highlighting divergent applications (therapeutic vs. diagnostic) .
Research Findings and Limitations
- Activity Data: No direct pharmacological data for the target compound are available in the provided evidence. However, sulfonamide-containing pyridazinones (e.g., kinase inhibitors) often exhibit nanomolar affinity for ATP-binding pockets, suggesting a plausible mechanism .
- Contradictions : emphasizes alkylation with sodium methylate, while uses DMF as a solvent for conjugation. This implies that reaction conditions must be tailored to avoid side reactions (e.g., solvolysis in polar aprotic solvents) .
Biological Activity
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.34 g/mol. The compound features a pyridazinone ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Structural Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O3S |
| Molecular Weight | 306.34 g/mol |
| CAS Number | 1257547-86-6 |
| LogP | 2.164 |
| Polar Surface Area | 100.346 Ų |
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The pyridazinone structure is known to interact with various kinases, which are critical in regulating cellular processes. Studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Antimicrobial Properties : The presence of the pyridinyl moiety could enhance the compound's potential antimicrobial activity, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays have shown that related pyridazinone derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). For example, one derivative displayed an IC50 value of 1.1 µM against HCT116 cells .
Case Studies
- Study on Pyridazinone Derivatives : A study by Fan et al. evaluated the cytotoxic effects of several pyridazinone derivatives against A549 cell lines, with some compounds showing significant apoptosis induction and growth inhibition .
- In Vivo Models : In xenograft models, compounds with similar structural features demonstrated significant tumor growth inhibition, indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyridine | Alters binding affinity to targets |
| Variations in Sulfonamide Group | Influences solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
